N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-4-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCTMRAUJZGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Pyridazinone Core: : The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters. For instance, reacting 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst can yield the desired pyridazinone intermediate.
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Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the pyridazinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
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Substitution with 2,4-difluorophenyl Group: : The final step involves the nucleophilic substitution of the acetamide intermediate with 2,4-difluoroaniline. This reaction can be facilitated by using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group in the pyridazinone ring can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Drug Design: Used as a lead compound in the design of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Activity: The 2,4-difluorophenyl group (shared with diflufenican in ) is associated with enhanced pesticidal activity due to increased hydrophobicity and target binding . In contrast, the pyridinyl substituent in may favor kinase interactions . Pyridazinone vs. Pyrimidinone Cores: Pyridazinone-based compounds (e.g., the target compound) often exhibit distinct electronic properties compared to pyrimidinone derivatives (), affecting binding to enzymes like kinases .
Biological Applications :
- The target compound’s 2,4-dimethylphenyl group may reduce metabolic degradation compared to smaller substituents (e.g., methoxy in ), as seen in pesticidal analogs .
- Trifluoromethyl groups () are frequently used to enhance potency and bioavailability in both agrochemicals and pharmaceuticals .
Synthetic Complexity: The target compound’s synthesis likely involves coupling a pyridazinone intermediate with 2,4-difluorophenylacetamide, analogous to methods in (chromenone-pyrazolopyrimidine synthesis) .
Unresolved Questions :
Biological Activity
N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H17F2N3O2
- Molecular Weight : 367.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anticonvulsant and anti-inflammatory effects.
Anticonvulsant Activity
A study investigating the anticonvulsant properties of related compounds found that modifications in the phenyl ring significantly influenced their efficacy. The introduction of fluorine atoms was noted to enhance the metabolic stability and biological activity of such compounds. For instance, derivatives with trifluoromethyl groups showed promising results in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for seizure protection .
Table 1: Anticonvulsant Activity Results
| Compound | MES Test (mg/kg) | PTZ Test (mg/kg) | Observations |
|---|---|---|---|
| Compound A | 100 | 300 | Effective in both tests |
| Compound B | 50 | 200 | Effective only in MES |
| This compound | TBD | TBD | Further studies required |
The mechanism by which this compound exerts its effects is believed to involve modulation of ion channels and neurotransmitter systems. Specifically, it may interact with voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons. The presence of fluorine atoms enhances lipophilicity and CNS penetration, contributing to its pharmacological profile.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound alongside similar pyridazinone derivatives. These studies emphasize structure-activity relationships (SAR) that reveal how different substituents on the phenyl rings impact biological efficacy.
Case Study: Synthesis and Evaluation
In a comparative study involving multiple derivatives:
- Compounds were synthesized through cyclization reactions followed by acetylation.
- Biological evaluations included tests for anticonvulsant activity using established animal models.
The results indicated that compounds with specific substituents exhibited enhanced activity against seizures compared to their unsubstituted counterparts. The introduction of fluorine was particularly beneficial for improving pharmacokinetic properties .
Q & A
Q. What are the optimized synthetic routes for N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, and what reaction conditions are critical for achieving high yields?
Methodological Answer: The synthesis of pyridazinone-acetamide derivatives typically follows a multi-step approach:
Pyridazinone Core Formation : React hydrazine with diketone intermediates (e.g., 2,4-dimethylphenyl-substituted diketones) under acidic conditions (HCl or H₂SO₄ catalysis) to form the 6-oxopyridazin-1(6H)-yl scaffold .
Acetamide Coupling : Introduce the N-(2,4-difluorophenyl)acetamide moiety via nucleophilic substitution or amide bond formation. Ethyl chloroacetate or activated acetamide derivatives are common reagents, requiring anhydrous conditions in solvents like DMF or dichloromethane .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Critical factors include temperature control (0–5°C during coupling steps) and stoichiometric precision to minimize side reactions .
Q. How can researchers characterize the molecular structure and confirm the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent positions. Key signals include the pyridazinone NH proton (~δ 12.5 ppm) and aromatic protons from difluorophenyl/dimethylphenyl groups (δ 6.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (expected [M+H]⁺ ~424.14 g/mol) .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against phosphodiesterase 4 (PDE4) via cAMP hydrolysis assays (IC₅₀ determination) using HEK293 cell lysates .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices (IC₅₀ vs. normal cells like HEK293) .
Advanced Research Questions
Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyridazinone-based derivatives like this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the 2,4-dimethylphenyl (electron-donating groups) and 2,4-difluorophenyl (electron-withdrawing groups) moieties. Compare bioactivity changes to identify critical pharmacophores .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with PDE4 inhibition data. Training sets should include 20+ analogs with measured IC₅₀ values .
- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., PDE4B) to identify binding interactions (e.g., hydrogen bonds with pyridazinone carbonyl) .
Q. How can in vitro to in vivo extrapolation (IVIVE) be applied to predict pharmacokinetic parameters for this compound?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure intrinsic clearance (CLint). Use CYP450 inhibition assays (CYP3A4/2D6) to assess drug-drug interaction risks .
- Plasma Protein Binding (PPB) : Equilibrium dialysis (human plasma) to quantify unbound fraction (fu). High PPB (>95%) may limit tissue penetration .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility (logP ~3.2), permeability (Caco-2 assay), and CLint into software (e.g., GastroPlus) to predict oral bioavailability .
Q. What computational methods are used to predict binding interactions between this compound and biological targets like PDE4?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDE4B crystal structure (PDB: 1XMY). Prioritize poses with pyridazinone O forming hydrogen bonds to Gln443 and hydrophobic interactions with Phe446 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) of ligand-protein complexes .
- Free Energy Perturbation (FEP) : Estimate ΔΔG for substituent modifications (e.g., replacing F with Cl) to validate SAR trends computationally .
Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression (e.g., carbonyl peak at ~1700 cm⁻¹ for pyridazinone formation) .
- Design of Experiments (DoE) : Optimize solvent ratios (ethanol/water) and cooling rates during crystallization using response surface methodology (RSM) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hygroscopicity or photodegradation risks .
Q. What is the current understanding of this compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- Phase I Metabolism : Liver microsome studies suggest hydroxylation at the 2,4-dimethylphenyl group (CYP2C9-mediated) and N-defluorination (CYP3A4) as primary pathways .
- Reactive Metabolite Screening : Trapping assays (glutathione adducts) to detect quinone-imine intermediates, which may cause hepatotoxicity .
- Ames Test : Use S. typhimurium TA98/TA100 strains to assess mutagenicity. Negative results (0.8–1.2 revertants/plate) indicate low genotoxic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
